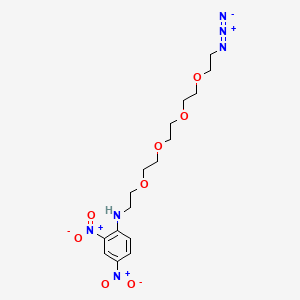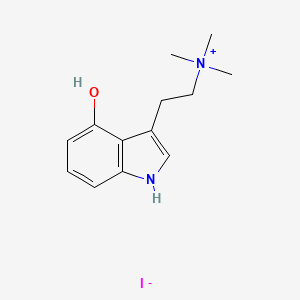
DL-Leucine-4-antipyrineamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Leucine-4-antipyrineamide is a synthetic compound with the molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol It is a derivative of leucine, an essential amino acid, and antipyrine, a pyrazolone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-4-antipyrineamide typically involves the reaction of leucine with antipyrine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between leucine and antipyrine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DL-Leucine-4-antipyrineamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups .
Aplicaciones Científicas De Investigación
DL-Leucine-4-antipyrineamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of amino acid metabolism and neurological disorders.
Mecanismo De Acción
The mechanism of action of DL-Leucine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. As a derivative of leucine, it may influence amino acid metabolism and protein synthesis. Additionally, the antipyrine moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
DL-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Antipyrine: A pyrazolone derivative used as an analgesic and antipyretic agent.
N-acetyl-DL-leucine: A derivative of leucine with potential therapeutic applications in neurological disorders.
Uniqueness
DL-Leucine-4-antipyrineamide is unique due to its combined structure, which incorporates both leucine and antipyrine moieties. This dual functionality allows it to exhibit properties and activities distinct from its individual components.
Propiedades
Número CAS |
62951-84-2 |
|---|---|
Fórmula molecular |
C17H24N4O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)10-14(18)16(22)19-15-12(3)20(4)21(17(15)23)13-8-6-5-7-9-13/h5-9,11,14H,10,18H2,1-4H3,(H,19,22) |
Clave InChI |
CWAVOMKTMZURCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

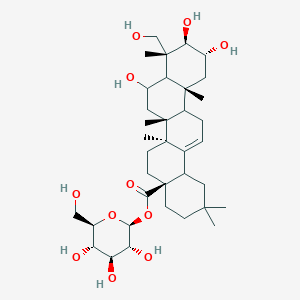
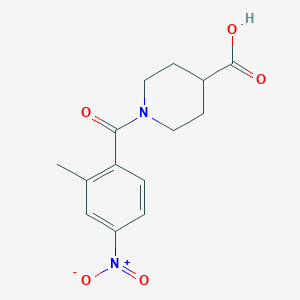
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
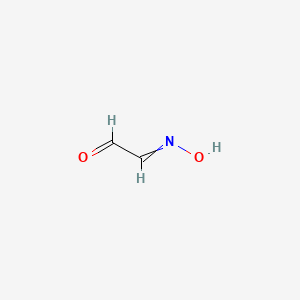
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
